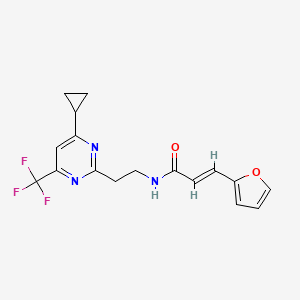
(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H16F3N3O2 and its molecular weight is 351.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20F3N3O2, with a molecular weight of approximately 379.4 g/mol. The presence of a pyrimidine ring , cyclopropyl group , and trifluoromethyl group suggests significant lipophilicity and potential for interaction with various biological targets.
Research indicates that the primary mechanism of action for this compound involves the inhibition of mitochondrial complex I, leading to disrupted cellular respiration and subsequent cell death. This action is particularly relevant in the context of cancer therapy, where targeting metabolic pathways can induce apoptosis in malignant cells.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrimidine derivatives similar to this compound. For instance:
- Cell Viability Assays : In vitro assays have shown that compounds with similar structures can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM, indicating potent activity.
- Apoptosis Induction : Flow cytometry analyses demonstrated that treatment with these compounds leads to increased early and late apoptotic cell populations, suggesting that they effectively trigger programmed cell death in cancer cells.
Anti-inflammatory Effects
The furan moiety in the compound has been associated with anti-inflammatory properties. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially making them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of this compound:
| Functional Group | Effect on Activity |
|---|---|
| Pyrimidine Ring | Enhances interaction with nucleic acid targets |
| Cyclopropyl Group | Increases lipophilicity, improving membrane permeability |
| Trifluoromethyl Group | Modulates electronic properties, affecting receptor binding |
Case Studies
A notable case study involved the evaluation of a related pyrimidine derivative in a xenograft model of human cancer. The compound exhibited significant tumor growth inhibition compared to controls, with a reduction in tumor volume by up to 60% after 21 days of treatment.
Eigenschaften
IUPAC Name |
(E)-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)14-10-13(11-3-4-11)22-15(23-14)7-8-21-16(24)6-5-12-2-1-9-25-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,24)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFORLXXCNKJCBO-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C=CC3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)/C=C/C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














